molecular formula C8H9N3 B2495159 (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile CAS No. 92875-89-3

(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile

Cat. No. B2495159
CAS RN: 92875-89-3
M. Wt: 147.181
InChI Key: UZMFNKPKADEDNP-ODYTWBPASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" typically involves reactions that yield dienes or trienes as linear condensation products when monomeric or "dimeric" malononitrile condenses with dimethylaminophenyl-propenone in nonpolar solvents. For instance, 2-Cyan-5-dimethylamino-3-phenyl-2,4-pentadienamide can be seen as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, suggesting a pathway for synthesizing complex structures starting from simple nitrile reactions (Junek et al., 1971).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" is often determined using X-ray crystallography, revealing intricate details about their crystal systems, lattice parameters, and intermolecular interactions. For example, crystallographic studies on derivatives highlight the presence of strong intermolecular nonvalent interactions which significantly influence their structural arrangement and stability within the crystal lattice (Tammisetti et al., 2018).

Chemical Reactions and Properties

These compounds exhibit varied chemical reactivity, often forming stable isomers via Knoevenagel condensation between specific aldehydes and nitriles. The formation of stable E-isomers in solid states as zwitterionic forms for certain derivatives underlines the complex reactivity and isomerism prevalent in these chemical entities. Such reactions underscore the nuanced interplay between structure and reactivity, further influenced by the presence of substituents like the trifluoromethyl group (Jasiński et al., 2016).

Physical Properties Analysis

The physical properties of compounds akin to "this compound" are closely tied to their molecular structure, particularly in terms of solvatochromic behavior, crystallization patterns, and the formation of inclusion compounds. These properties not only provide insights into the compound's stability and reactivity but also hint at potential applications in material science and organic synthesis.

Chemical Properties Analysis

Chemical properties such as reactivity towards alkyl halides, formation of heteroaurate(I) complexes, and the potential for polymerization highlight the versatile chemical nature of these compounds. The ability to undergo reactions forming complex structures from simple organogold(I) species, for example, showcases the potential for creating novel materials with specific chemical functionalities (Koten et al., 2000).

properties

IUPAC Name

(Z,4E)-4-(dimethylaminomethylidene)pent-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)7-8(6-10)4-3-5-9/h3-4,7H,1-2H3/b4-3-,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMFNKPKADEDNP-ODYTWBPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=C/C#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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